molecular formula C22H27N2O3+ B15190930 Melinonine A CAS No. 6801-41-8

Melinonine A

Cat. No.: B15190930
CAS No.: 6801-41-8
M. Wt: 367.5 g/mol
InChI Key: PGWDPYAZSCNZHS-OXIZCCONSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melinonine A involves several steps, including the formation of the oxayohimbanium core structure. The synthetic route typically starts with the preparation of the precursor molecules, followed by a series of reactions such as cyclization, methylation, and oxidation . The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Melinonine A undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Melinonine A involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the formation of DNA adducts and subsequent cellular responses . Additionally, this compound exhibits photosensitizing properties, which can induce oxidative stress and damage to cellular components . The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Properties

CAS No.

6801-41-8

Molecular Formula

C22H27N2O3+

Molecular Weight

367.5 g/mol

IUPAC Name

methyl (1S,15R,16S,20S)-13,16-dimethyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate

InChI

InChI=1S/C22H27N2O3/c1-13-17-11-24(2)9-8-15-14-6-4-5-7-19(14)23-21(15)20(24)10-16(17)18(12-27-13)22(25)26-3/h4-7,12-13,16-17,20,23H,8-11H2,1-3H3/q+1/t13-,16-,17+,20-,24?/m0/s1

InChI Key

PGWDPYAZSCNZHS-OXIZCCONSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C

Canonical SMILES

CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C

Origin of Product

United States

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